1-methyl-2-phenyl-1H-imidazole-5-carboxylic acid
Overview
Description
1-methyl-2-phenyl-1H-imidazole-5-carboxylic acid is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by a methyl group at the first position, a phenyl group at the second position, and a carboxylic acid group at the fifth position. The unique structure of this compound makes it a valuable molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-phenyl-1H-imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-methylimidazole with phenylacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts such as palladium or nickel can enhance the reaction rate and selectivity, making the process more economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-methyl-2-phenyl-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives .
Scientific Research Applications
1-methyl-2-phenyl-1H-imidazole-5-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of catalysts and materials for various industrial processes
Mechanism of Action
The mechanism of action of 1-methyl-2-phenyl-1H-imidazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and disruption of cellular processes .
Comparison with Similar Compounds
1-methyl-2-phenyl-1H-imidazole-5-carboxylic acid can be compared with other imidazole derivatives, such as:
2-Phenylimidazole: Lacks the carboxylic acid group, resulting in different chemical properties and reactivity.
1-Methylimidazole: Lacks the phenyl and carboxylic acid groups, making it less versatile in certain applications.
Imidazole-4-carboxylic acid: Has the carboxylic acid group at a different position, leading to different reactivity and applications
The unique combination of the methyl, phenyl, and carboxylic acid groups in this compound gives it distinct properties that make it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-methyl-2-phenylimidazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-13-9(11(14)15)7-12-10(13)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWWEKXBUXQAEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1C2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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